2-[4-(Bromomethyl)phenoxy]pyridine
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Overview
Description
2-[4-(Bromomethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenoxy]pyridine typically involves the reaction of 4-(bromomethyl)phenol with pyridine derivatives. One common method is the nucleophilic substitution reaction where 4-(bromomethyl)phenol reacts with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Bromomethyl)phenoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
2-[4-(Bromomethyl)phenoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenoxy]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .
Comparison with Similar Compounds
4-(Bromomethyl)phenol: Shares the bromomethyl group but lacks the pyridine ring.
Phenoxypyridine: Similar structure but without the bromomethyl group.
2-Bromopyridine: Contains the bromine atom on the pyridine ring but lacks the phenoxy group.
Uniqueness: 2-[4-(Bromomethyl)phenoxy]pyridine is unique due to the combination of the bromomethyl and phenoxy groups attached to the pyridine ring.
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenoxy]pyridine |
InChI |
InChI=1S/C12H10BrNO/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9H2 |
InChI Key |
GCQPAYHSIXFRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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